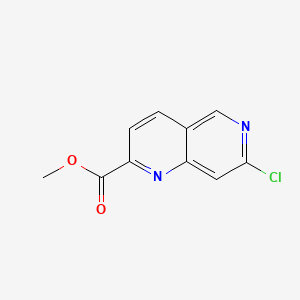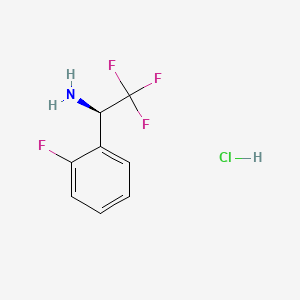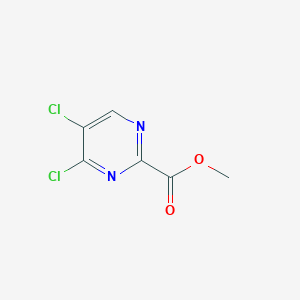![molecular formula C9H10N2O2S B13909415 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid is a heterocyclic compound with a molecular formula of C9H11ClN2O2S. This compound is known for its unique structure, which combines an imidazole ring fused with a thiazole ring, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid typically involves multicomponent reactions. One common method includes the reaction of an imidazole derivative with a thiazole derivative under specific conditions to form the fused ring structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Imidazo[2,1-b][1,3]thiazol-6-ylpropanoic acid: Similar structure but with a propanoic acid group instead of a butanoic acid group.
2-Chloroimidazo[2,1-b][1,3]thiazol-6-ylacetic acid: Contains a chloro group and an acetic acid group.
Uniqueness
2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid is unique due to its specific combination of an imidazole and thiazole ring fused together, along with a butanoic acid group.
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-2-6(8(12)13)7-5-11-3-4-14-9(11)10-7/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
IQCYJUVULJXNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN2C=CSC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)

![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)


![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)

![Tert-butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13909393.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)


